molecular formula C14H19NO3 B421155 3-tert-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one CAS No. 313957-60-7

3-tert-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one

Cat. No.: B421155
CAS No.: 313957-60-7
M. Wt: 249.3g/mol
InChI Key: KXKQKMIBWVMCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound. For instance, the reaction of an amino alcohol with phosgene or a phosgene equivalent can yield the oxazolidinone ring.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions. For example, tert-butyl bromide can be used as an alkylating agent in the presence of a base.

    Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be introduced through nucleophilic substitution reactions. Phenol can be reacted with a suitable leaving group, such as a halide, to form the phenoxymethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxymethyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the oxazolidinone ring, potentially leading to the formation of amino alcohols. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can take place at the phenoxymethyl group. For example, the phenoxymethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, phenols, and amines.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amino alcohols.

    Substitution: Formation of substituted oxazolidinones with various functional groups.

Scientific Research Applications

3-tert-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antibiotic, particularly against resistant bacterial strains. Oxazolidinones are known for their effectiveness in treating infections caused by Gram-positive bacteria.

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

    Material Science: The compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes. The compound binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The molecular targets include ribosomal RNA and associated proteins, which are essential for the translation process in bacteria .

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: A more potent oxazolidinone with enhanced activity against resistant bacterial strains.

    Cycloserine: An antibiotic with a different structure but similar antibacterial properties.

Uniqueness

3-tert-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of the tert-butyl group enhances its stability, while the phenoxymethyl group provides opportunities for further functionalization. These features make it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-tert-butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)15-9-12(18-13(15)16)10-17-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKQKMIBWVMCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(OC1=O)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.